molecular formula C10H12FNO4 B035158 3-O-Methyl-6-fluoro-dopa CAS No. 107257-16-9

3-O-Methyl-6-fluoro-dopa

Cat. No. B035158
CAS RN: 107257-16-9
M. Wt: 228.21 g/mol
InChI Key: KSSIQLKAPFWBCQ-HNQUSOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-6-fluoro-dopa (6-FDOPA) is a chemical compound that has gained significant attention in the field of neuroscience, particularly in the study of Parkinson's disease. 6-FDOPA is a radiopharmaceutical agent used in positron emission tomography (PET) imaging to visualize the dopamine system in the brain. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward.

Mechanism of Action

3-O-Methyl-6-fluoro-dopa is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward. In the brain, 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC). The resulting dopamine can then be released into the synapse and bind to dopamine receptors on target cells.
Biochemical and Physiological Effects:
PET imaging with 3-O-Methyl-6-fluoro-dopa allows researchers to visualize the dopamine system in the brain and study its function. Abnormalities in the dopamine system have been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for these disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its high selectivity for the dopamine system. 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine, allowing researchers to visualize the dopamine system with high specificity. However, one limitation of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its short half-life, which limits the amount of time researchers have to conduct experiments.

Future Directions

There are several future directions for research on 3-O-Methyl-6-fluoro-dopa. One area of interest is the development of new radiopharmaceutical agents for PET imaging that have longer half-lives and higher selectivity for the dopamine system. Another area of interest is the use of PET imaging with 3-O-Methyl-6-fluoro-dopa to study the effects of non-pharmacological treatments for Parkinson's disease, such as exercise and cognitive training. Additionally, PET imaging with 3-O-Methyl-6-fluoro-dopa could be used to study the effects of environmental toxins on the dopamine system, which may have implications for the prevention and treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-O-Methyl-6-fluoro-dopa involves the reaction of 3-methoxy-4-hydroxyphenylacetic acid (MHPA) with 6-fluoro-3,4-dihydroxyphenylalanine methyl ester (3-O-Methyl-6-fluoro-dopa methyl ester) in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 3-O-Methyl-6-fluoro-dopa.

Scientific Research Applications

3-O-Methyl-6-fluoro-dopa is primarily used in PET imaging to visualize the dopamine system in the brain. PET imaging with 3-O-Methyl-6-fluoro-dopa has been used to study the progression of Parkinson's disease, as well as to differentiate Parkinson's disease from other movement disorders. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for Parkinson's disease, including deep brain stimulation and medication.

properties

CAS RN

107257-16-9

Product Name

3-O-Methyl-6-fluoro-dopa

Molecular Formula

C10H12FNO4

Molecular Weight

228.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1

InChI Key

KSSIQLKAPFWBCQ-HNQUSOLQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O

SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O

Other CAS RN

107257-16-9

synonyms

18F-30M-DOPA
3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine
3-MF-dopa
3-O-methyl-6-(18F)fluoro-L-DOPA
3-O-methyl-6-fluoro-dopa
3-O-methyl-6-fluoro-dopa, (D)-isomer
3-O-methyl-6-fluoro-dopa, (L)-isomer
3-OMFD
6-fluoro-3-O-methyl-L-dopa

Origin of Product

United States

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